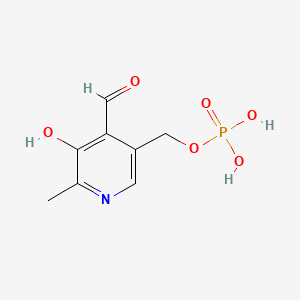

Pyridoxal 5'-phosphate

説明

Significance of PLP as a Coenzyme and Cofactor in Biological Systems

PLP is an indispensable coenzyme and cofactor, participating in an extensive array of enzymatic reactions. frontiersin.orgwikipedia.orgsolubilityofthings.com The International Union of Biochemistry and Molecular Biology has catalogued over 140 PLP-dependent activities, representing approximately 4% of all classified enzyme activities. wikipedia.org PLP-dependent enzymes are integral to numerous crucial cellular metabolic pathways. frontiersin.org

The significance of PLP lies in its ability to facilitate diverse reaction types, particularly those involving amino acids. These include transamination, decarboxylation, deamination, racemization, beta-elimination, and gamma-elimination reactions. frontiersin.orgbiorxiv.orgwikipedia.orglibretexts.org In transamination, PLP facilitates the transfer of amino groups, playing a vital role in amino acid metabolism. solubilityofthings.com In decarboxylation reactions, PLP acts as an electron sink, delocalizing unbounded electrons and orienting the enzyme-substrate complex to promote the removal of a carboxyl group. frontiersin.orglibretexts.org The coenzyme's electron sink capability is also critical for stabilizing carbanion intermediates in elimination and substitution reactions. libretexts.org

PLP's involvement extends beyond amino acid metabolism to encompass 1-carbon metabolism, membrane lipid biosynthesis, the production of neurotransmitters and biogenic polyamines, as well as aspects of glycogen (B147801) cycling and iron metabolism, including the biosynthesis of iron-sulfur clusters and heme. nih.gov While PLP and its congener, pyridoxamine (B1203002) 5′-phosphate (PMP), directly function in catalysis, other vitamin B6 vitamers (pyridoxal, pyridoxine (B80251), pyridoxamine, and their 5'-phosphate forms) are interconvertible and owe their vitamin activity to their conversion into PLP. nih.govnih.govmicrobiologyresearch.org

Historical Context of PLP Research and Discovery of its Multifaceted Roles

The history of PLP research is intertwined with the discovery and characterization of vitamin B6. In the 1930s, studies on 'rat acrodynia', a condition characterized by severe cutaneous lesions in rats on specific diets, led Rudolf Peters and later Paul György to identify a curative factor, which György termed vitamin B6 in 1934. nih.gov Subsequent research revealed that vitamin B6 deficiency could cause neurological symptoms like convulsions and microcytic anemia in various animals. nih.gov

The isolation and crystallization of vitamin B6 were achieved by Samuel Lepkovsky in 1938. nih.gov By the following year, independent work by Leslie Harris and Karl Folkers, and Richard Kuhn and his associates, established that vitamin B6 was a pyridine (B92270) derivative. nih.gov Esmond Snell's development of a microbiological growth assay in 1942 was instrumental in characterizing pyridoxamine and pyridoxal (B1214274), further expanding the understanding of the vitamin B6 family. nih.gov These studies collectively demonstrated that pyridoxine, pyridoxamine, and pyridoxal exhibit largely equal vitamin activity in animals because organisms convert them into the enzymatically active form, pyridoxal 5'-phosphate. nih.gov The central role of PLP as a cofactor was firmly established during the decade spanning 1935 to 1945. microbiologyresearch.org Early research highlighted PLP's crucial involvement in a wide variety of enzyme systems, particularly in the metabolic utilization and transformation of amino acids. nih.gov

Current Research Landscape and Emerging Directions in PLP Studies

Over eighty years after the initial characterization of the vitamin B6 vitamers and the establishment of PLP's central role, the field of PLP research remains dynamic. microbiologyresearch.org Current research continues to explore the intricate structure-function relationships of PLP-dependent enzymes. frontiersin.org While the basic chemical mechanisms of PLP-mediated reactions are well-understood, ongoing studies aim to fully elucidate how enzymes, particularly specific active site residues, process these chemical steps. frontiersin.org Research is also focused on comparing the specific mechanisms of individual enzymes within a class to those from different species, using model enzymes like aminotransferases, decarboxylases, racemases, aldolases, and synthases. frontiersin.org Structural factors, especially critical active site residues that dictate reaction specificity, are a key area of investigation. frontiersin.org

Technological and methodological advancements, including genome sequencing, protein expression and purification techniques, and enzyme crystal structure determination, continue to enhance the understanding of enzymatic catalysis involving PLP. frontiersin.org This includes gaining better insight into how active site residues facilitate PLP's activity and minimize side reactions. frontiersin.org

Emerging directions in PLP studies include the investigation of PLP homeostasis and its links to novel diseases. microbiologyresearch.org Despite significant progress, fundamental questions persist, such as the identities of vitamin B6 transporters in most species, including model organisms like Escherichia coli and Bacillus subtilis. microbiologyresearch.org Another area of active research is understanding how intracellular levels of the reactive and potentially toxic PLP molecule are maintained at low concentrations while still being efficiently delivered to target enzymes. microbiologyresearch.org

Furthermore, the intracellular trafficking of the PLP cofactor is recognized as an essential biological function, particularly its transport into organelles like mitochondria and peroxisomes, which house PLP-dependent enzymes involved in critical pathways like heme biosynthesis and Fe-S cluster biogenesis. nih.gov Given that PLP is membrane-impermeable, the mechanisms of these transport systems are largely undefined and represent a significant area for future investigation, potentially revealing links to hereditary disorders and offering novel targets for drug development. nih.gov Comparative genomic approaches are also being utilized to predict the distribution and identify missing genes in PLP synthesis and salvage pathways across various bacterial and archaeal species, providing a starting point for further studies and the potential prediction of antibacterial targets. microbiologyresearch.org

Structure

3D Structure

特性

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVDGCNFYWLIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048351 | |

| Record name | Pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Acros Organics MSDS], Solid | |

| Record name | Pyridoxal 5-phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 28 mg/mL | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-47-7 | |

| Record name | Pyridoxal 5′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyridoxal phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F06SGE49M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 °C | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Structural Biology of Plp and Plp Dependent Enzymes

Covalent Linkage and Internal Aldimine Formation with Lysine (B10760008) Residues

A hallmark of most PLP-dependent enzymes is the covalent attachment of the PLP cofactor to a conserved lysine residue within the active site. frontiersin.orgnih.gov The aldehyde group of PLP reacts with the ε-amino group of the lysine side chain to form a Schiff base, also known as an internal aldimine. nih.govresearchgate.neteco-vector.com This linkage is crucial for positioning the cofactor correctly within the active site and for initiating the catalytic cycle.

The formation of the internal aldimine is a prerequisite for enzymatic activity. researchgate.net This covalent bond holds the PLP molecule in a specific orientation, ready to interact with the incoming substrate. libretexts.org The environment of the active site, including interactions with other amino acid residues, modulates the electronic properties of the PLP-lysine adduct. researchgate.net

External Aldimine Formation and Transaldimination Mechanism

The catalytic cycle of PLP-dependent enzymes typically begins with a transaldimination reaction. libretexts.orgnih.gov In this process, the amino group of the incoming substrate displaces the ε-amino group of the active site lysine from its linkage to the PLP cofactor. eco-vector.comlibretexts.org This results in the formation of a new Schiff base between the substrate and PLP, known as an external aldimine. eco-vector.comlibretexts.org

The transaldimination mechanism involves a gem-diamine intermediate, where both the lysine and the substrate amino groups are transiently bonded to the same carbon atom of the cofactor. nih.govresearchgate.net The release of the lysine's amino group regenerates its catalytic function, often as a general base to abstract a proton from the substrate in subsequent steps. researchgate.net The formation of the external aldimine is a critical step that aligns the substrate for the specific chemical transformation to be catalyzed. nih.gov

Conformational Changes of PLP during Catalysis

Recent structural and computational studies have revealed that the PLP cofactor is not a static entity but undergoes significant conformational changes throughout the catalytic cycle. nih.govnih.govresearchgate.net These dynamic movements are essential for catalysis, facilitating key steps such as nucleophilic attack by the substrate, proton transfer, and stabilization of reaction intermediates. nih.govbmbreports.orgresearchgate.net

A key conformational change involves the rotation or tilting of the pyridine (B92270) ring of PLP relative to the imine bond. nih.govresearchgate.net This movement can alter the electronic properties of the cofactor, influencing the flow of electrons and the stability of transient species. bmbreports.org For example, changes in the dihedral angle between the pyridine ring and the Schiff base can vary significantly, from approximately 18° to 52°, depending on the catalytic step. nih.govresearchgate.net These conformational shifts are crucial for directing the reaction toward the desired product and are considered an active part of the catalytic mechanism, rather than a passive consequence of substrate binding. nih.govbmbreports.org

Structural Classification of PLP-Dependent Enzymes (Fold Types I-VII)

| Fold Type | Archetypal Enzyme | Common Reactions Catalyzed |

| I | Aspartate Aminotransferase | Transamination, Decarboxylation, α-, β-, γ-elimination |

| II | Tryptophan Synthase β-subunit | β-elimination, β-replacement, Racemization |

| III | Alanine (B10760859) Racemase | Racemization, Decarboxylation |

| IV | D-amino acid Aminotransferase | Transamination |

| V | Glycogen (B147801) Phosphorylase | Phosphorolysis |

| VI | Lysine 5,6-Aminomutase | Isomerization |

| VII | Lysine 2,3-Aminomutase | Isomerization |

Fold Type I is the largest and most common family of PLP-dependent enzymes. embopress.orgnih.gov The archetypal member of this group is aspartate aminotransferase (AST). frontiersin.orgnih.gov These enzymes typically function as homodimers, with each subunit comprising a large and a small domain. nih.govwikipedia.org The active site is located at the interface of these domains and, in many cases, involves residues from both subunits. nih.gov

Structurally, Fold Type I enzymes are characterized by a conserved core that binds the PLP cofactor. nih.govresearchgate.net Aspartate aminotransferase, for instance, catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate. wikipedia.orgijhmr.com This family also includes a wide range of other enzymes, such as decarboxylases and those that catalyze elimination reactions. nih.govnih.gov

Enzymes belonging to Fold Type II, also known as the tryptophan synthase β-subunit family, are structurally distinct from Fold Type I enzymes. nih.gov While they share some structural similarities, a key difference is that the active site in Fold Type II enzymes is typically composed of residues from a single subunit. nih.gov These enzymes often catalyze β-elimination and β-replacement reactions. nih.gov

Tryptophan synthase itself is a classic example, existing as an α2β2 tetrameric complex. proteopedia.orgnih.gov The β-subunit, a Fold Type II enzyme, catalyzes the PLP-dependent synthesis of tryptophan from indole (B1671886) and serine. proteopedia.orgresearchgate.net The structure features a channel that facilitates the diffusion of indole from the α-subunit's active site to the β-subunit's active site. proteopedia.org

Fold Type III enzymes are characterized by a TIM barrel (α/β)8 fold attached to a C-terminal β-strand domain. frontiersin.orgnih.govnih.gov The archetypal enzyme of this family is alanine racemase. frontiersin.orgnih.gov These enzymes typically function as dimers, with two active sites formed at the interface of the two monomers. nih.govnih.gov

Alanine racemase catalyzes the reversible racemization of L-alanine and D-alanine, a crucial step in bacterial cell wall biosynthesis. nih.govwikipedia.org The PLP cofactor is located within the α/β barrel and is covalently linked to a lysine residue. nih.govnih.gov The active site utilizes catalytic residues from both subunits to carry out the racemization reaction. nih.govproteopedia.org This fold type also includes certain amino acid decarboxylases. nih.govnih.gov

Fold Type IV: D-Amino Acid Aminotransferase Family

Enzymes belonging to the PLP Fold Type IV are structurally distinct from the Aspartate Aminotransferase Family (Fold Type I). They typically function as homodimers, although some members can form higher-order oligomers like tetramers or hexamers. A key characteristic of this fold is that the active site is constructed from amino acid residues contributed by both subunits of the dimer. The fold itself is characterized by two domains: an N-terminal domain containing a six-stranded antiparallel β-sheet and two α-helices, and a C-terminal domain with a pseudo-β-barrel structure.

This family is particularly noted for the strict stereospecificity of its members, which exhibit either (R)-selectivity or (S)-selectivity. nih.gov This precise control over stereochemistry is determined by the specific arrangement of amino acid residues within the active site, which orients the substrate in a fixed position relative to the PLP cofactor. nih.gov Based on their substrate specificity, Fold Type IV enzymes are broadly categorized into three main families:

(S)-selective branched-chain L-amino acid aminotransferases (BCATs)

(R)-selective D-amino acid aminotransferases (DAATs)

(R)-selective (R)-amine:pyruvate (B1213749) transaminases (R-ATAs)

The catalytic mechanism follows the general transamination pathway, involving the formation of an external aldimine with the substrate, a 1,3-prototropic shift to a ketimine intermediate, and subsequent hydrolysis to release the keto acid product and form pyridoxamine-5'-phosphate (PMP). nih.gov The stereochemical outcome of the reaction is dictated by which face of the PLP-substrate complex is accessible to the catalytic lysine residue that acts as the proton shuttle. nih.gov

| Family | Abbreviation | Stereoselectivity | Typical Reaction |

|---|---|---|---|

| Branched-Chain L-Amino Acid Aminotransferases | BCATs | (S)-selective | Interconversion of branched-chain amino acids (e.g., leucine, isoleucine, valine) and their corresponding α-keto acids. |

| D-Amino Acid Aminotransferases | DAATs | (R)-selective | Catalyzes transamination between various D-amino acids (e.g., D-alanine, D-glutamate) and α-keto acids. nih.gov |

| (R)-Amine:Pyruvate Transaminases | R-ATAs | (R)-selective | Transfer of an amino group from an (R)-amine to pyruvate, producing a ketone and L-alanine. |

Fold Type V: Glycogen Phosphorylase Family and Unique Catalytic Role of Phosphate (B84403) Group

The Fold Type V family is structurally unique and contains one major member: glycogen phosphorylase (GP). nih.gov This enzyme plays a crucial role in carbohydrate metabolism by catalyzing the phosphorolytic cleavage of α-1,4-glycosidic bonds at the non-reducing ends of glycogen to release glucose-1-phosphate. proteopedia.org

What sets Fold Type V apart from nearly all other PLP-dependent enzymes is the catalytic role of the 5'-phosphate group of PLP. nih.govproteopedia.org In most PLP enzymes, the cofactor acts as an electron sink to stabilize carbanionic intermediates via its conjugated pyridine ring system. nih.gov In glycogen phosphorylase, however, the phosphate group of PLP acts as a general acid-base catalyst. nih.gov It is proposed to donate a proton to the incoming inorganic phosphate substrate, which in turn attacks the glycosidic bond of glycogen. nih.govebi.ac.ukyoutube.com The PLP phosphate group is held in the active site but does not form a covalent Schiff base with the substrate. Instead, the PLP cofactor is covalently linked to the enzyme via a Schiff base with a lysine residue (Lys680 in rabbit muscle GP), which serves primarily to anchor the cofactor in the correct orientation. proteopedia.orgebi.ac.uk

The active site of glycogen phosphorylase is buried at the interface of its domains, and access is controlled by allosteric conformational changes. proteopedia.org The phosphate recognition site, which binds the inorganic phosphate substrate, is only fully formed in the activated R (relaxed) state of the enzyme and involves residues such as Arginine-569 and Lysine-574. nih.gov This unique catalytic strategy highlights the remarkable versatility of the PLP cofactor, where different parts of its molecular structure can be adapted for distinct chemical functions. proteopedia.orgnih.gov

Fold Type VI: Lysine 5,6-Aminomutase Family

Lysine 5,6-aminomutase (5,6-LAM) represents the Fold Type VI family of PLP-dependent enzymes. nih.gov This enzyme catalyzes the reversible 1,2-rearrangement of the terminal amino group on the side chain of lysine, converting D-lysine to 2,5-diaminohexanoate and L-β-lysine to 3,5-diaminohexanoate. ebi.ac.uk The reaction is a key step in the fermentation of lysine in certain anaerobic bacteria like Clostridium sticklandii. ebi.ac.ukpnas.org

Structurally, 5,6-LAM is an α₂β₂ tetramer. nih.govpnas.org The large α-subunit is composed of a triosephosphate isomerase (TIM) barrel domain, which houses the putative active site, and additional terminal helices and strands. pnas.org A critical feature of this enzyme is its dependence on a second cofactor, adenosylcobalamin (AdoCbl, a form of vitamin B12), to generate a 5'-deoxyadenosyl radical. nih.govebi.ac.uk This radical initiates the rearrangement reaction. nih.gov

The structure of 5,6-LAM reveals a sophisticated "locking mechanism" to prevent unwanted radical generation in the absence of a substrate. pnas.orgrcsb.org In the substrate-free form, a Rossmann domain, which binds the AdoCbl, positions the cobalamin cofactor approximately 25 Å away from the active site. rcsb.org Simultaneously, this domain covalently binds PLP via a lysine residue and inserts the PLP into the active site within the neighboring TIM barrel domain. pnas.orgrcsb.org This tethers the two domains together. rcsb.org Only upon substrate binding and formation of the external aldimine with PLP is the Rossmann domain released, allowing it to rotate and bring the AdoCbl cofactor into proximity with the substrate to initiate catalysis. rcsb.org

Fold Type VII: Lysine 2,3-Aminomutase Family

Lysine 2,3-aminomutase (2,3-LAM), the archetypal member of Fold Type VII, catalyzes the interconversion of L-α-lysine and L-β-lysine. nih.govpnas.org This involves the migration of the α-amino group from C2 to C3 of the lysine molecule. pnas.org Like 5,6-LAM, this enzyme is part of the lysine fermentation pathway in organisms such as Clostridium subterminale. pnas.orgwikipedia.org

Although its reaction is analogous to that of 5,6-LAM, the structure of 2,3-LAM is sufficiently different to classify it into a separate fold type. nih.gov The enzyme crystallizes as a homotetramer, which can be described as a dimer of domain-swapped dimers. wikipedia.orgresearchgate.netnih.gov The subunit fold creates a central channel that houses a remarkable trio of cofactors required for catalysis:

Pyridoxal-5'-phosphate (PLP): Binds the lysine substrate as an external aldimine. wikipedia.orgbionity.com

S-adenosyl-L-methionine (SAM): A [4Fe-4S] cluster-dependent radical initiator. wikipedia.orgbionity.com

A [4Fe-4S] cluster: Required for the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical. wikipedia.orgbionity.com

The crystal structure of 2,3-LAM shows these three cofactors positioned in close proximity within the channel. pnas.org The PLP-lysine external aldimine is held in place by hydrogen-bonded ionic contacts, positioning the substrate for hydrogen atom abstraction by the 5'-deoxyadenosyl radical generated from SAM. pnas.orgnih.gov The pi system of the PLP cofactor is crucial for delocalizing the resulting substrate radical. wikipedia.orgbionity.com Zinc ions are also present, linking the domain-swapped dimers. nih.govbionity.com

Active Site Architecture and Residues Critical for Catalysis and Specificity

The catalytic prowess and remarkable reaction specificity of PLP-dependent enzymes are rooted in the precise architecture of their active sites. frontiersin.org A common feature across most families is the covalent attachment of PLP to a conserved lysine residue via a Schiff base, forming an "internal aldimine". nih.govfrontiersin.org This internal aldimine is situated within a pocket lined with residues that specifically recognize and bind the various functional groups of the PLP cofactor. nih.gov

Upon substrate binding, a transaldimination reaction occurs: the substrate's amino group displaces the lysine's ε-amino group, forming a new Schiff base known as the "external aldimine". frontiersin.org This step positions the substrate precisely for the subsequent chemical transformation. The protein environment then dictates which of the substrate's bonds to the α-carbon is cleaved by orienting that bond perpendicular to the plane of the PLP pyridine ring, maximizing orbital overlap with the cofactor's π-system. acs.org

Key interactions and critical residues include:

The Phosphate Group: The 5'-phosphate group acts as a crucial anchor, holding the cofactor in the active site through a network of hydrogen bonds and electrostatic interactions with residues like arginine, serine, or tyrosine, and often with main-chain amide groups. nih.gov

The Pyridine Ring: The nitrogen atom of the pyridine ring is typically protonated and stabilized by an acidic residue, such as an aspartate or glutamate (B1630785). This enhances the cofactor's ability to act as an electron sink.

The Catalytic Lysine: Besides forming the internal aldimine, this lysine residue acts as a general acid-base catalyst, shuttling a proton during the conversion of the external aldimine to the quinonoid intermediate. acs.org

Substrate-Binding Pockets: The specificity of the enzyme is largely determined by the residues that form the binding pocket for the substrate's side chain. For instance, in aminotransferases, the active site is often divided into a "small" pocket and a "large" pocket, which accommodate the different parts of the substrate and product, thereby controlling stereospecificity. The nature of these pockets (hydrophobic, charged, polar) selects for specific substrates.

| Enzyme/Family | Critical Residue(s) | Function in Catalysis/Specificity |

|---|---|---|

| Most PLP Enzymes | Conserved Lysine | Forms internal aldimine with PLP; acts as a general acid-base catalyst for proton transfer. frontiersin.org |

| Most PLP Enzymes | Aspartate/Glutamate | Interacts with the pyridine ring nitrogen, enhancing PLP's electron sink capacity. |

| Glycogen Phosphorylase (Fold V) | Arg569, Lys574 | Form the phosphate recognition site for the inorganic phosphate substrate. nih.gov |

| Lysine 2,3-Aminomutase (Fold VII) | Arg134, Asp293, Asp330 | Hold the PLP-lysine external aldimine in the correct orientation for radical attack. pnas.org |

Structural Studies of PLP Synthase Complexes

The de novo biosynthesis of PLP is accomplished by the PLP synthase complex, an intricate molecular machine. nih.gov Structural studies, primarily from bacteria and fungi, have revealed a remarkable architecture. The complex is composed of two different proteins: Pdx1, the synthase subunit, and Pdx2, the glutaminase (B10826351) subunit. nih.govpnas.org

The fully assembled complex consists of 12 Pdx1 subunits that form a dodecameric, double-hexameric ring structure. nih.govpnas.org Attached to the exterior of this Pdx1 core are 12 Pdx2 glutaminase subunits, creating a large, 24-subunit assembly with a cogwheel-like appearance. nih.govpnas.org The Pdx1 and Pdx2 subunits interact only with each other, not with other Pdx2 subunits. pnas.org

The function of this complex involves two distinct but coordinated catalytic events:

Pdx2 (Glutaminase): This subunit hydrolyzes glutamine to produce glutamate and ammonia (B1221849). nih.govresearchgate.net

Pdx1 (Synthase): This subunit catalyzes the complex condensation and ring closure reaction using ribose 5-phosphate, glyceraldehyde 3-phosphate, and the ammonia provided by Pdx2 to form PLP. nih.govresearchgate.net

Structural and biochemical data suggest that the interaction between Pdx1 and Pdx2 is transient and dynamic. pnas.orgnih.gov This weak but essential interaction is sufficient to activate the glutaminase activity of Pdx2 and allows for the efficient channeling of ammonia. nih.govresearcher.life This dynamic assembly presents a potential target for the design of novel antibiotics, as inhibiting the Pdx1-Pdx2 interaction would disrupt essential vitamin B6 synthesis in pathogens. nih.gov

Enzymatic Mechanisms and Reaction Diversity Catalyzed by Plp

General Principles of PLP-Catalyzed Reactions and Electron Sink Function

The catalytic cycle of most PLP-dependent enzymes begins with the formation of a covalent bond between the coenzyme and the enzyme itself. wikipedia.org The aldehyde group of PLP links to the ε-amino group of a specific lysine (B10760008) residue in the enzyme's active site to form an internal aldimine, also known as a Schiff base. wikipedia.orglibretexts.orgrsc.org When a substrate amino acid enters the active site, a transimination reaction occurs, where the amino group of the substrate displaces the enzyme's lysine, forming a new Schiff base known as the external aldimine. libretexts.orgfrontiersin.orgwikipedia.org This process is a common first step for the majority of PLP-dependent reactions. libretexts.orgfrontiersin.org

A key feature of PLP's catalytic power is its function as an "electron sink". libretexts.orglibretexts.orgnih.gov The pyridine (B92270) ring of PLP can effectively stabilize the negative charge that develops in carbanionic intermediates during various reactions. libretexts.orgfrontiersin.org This stabilization is achieved through resonance, delocalizing the electron density from the substrate's α-carbon to the coenzyme's conjugated π-system. libretexts.orgnih.gov This ability to accommodate and delocalize electron pairs is fundamental to PLP's capacity to facilitate the cleavage of bonds at the α-carbon of amino acids. nih.gov The resulting stabilized carbanionic intermediate is often referred to as a quinonoid intermediate. libretexts.orgdrugbank.com

Detailed Mechanistic Insights into Specific Reaction Types

The versatility of PLP is demonstrated by the diverse array of reactions it can catalyze, each with a distinct mechanistic pathway following the initial formation of the external aldimine.

Transamination reactions, catalyzed by aminotransferases, involve the transfer of an amino group from an amino acid to an α-keto acid. drugbank.comquora.com Following the formation of the external aldimine, the reaction proceeds with the abstraction of the α-proton from the amino acid. libretexts.org The resulting carbanion is stabilized by the electron sink function of PLP. libretexts.org Subsequently, a reprotonation occurs at the C4' position of the PLP coenzyme, leading to the formation of a ketimine intermediate. drugbank.comfrontiersin.org This ketimine is then hydrolyzed, releasing an α-keto acid and leaving the amino group attached to the coenzyme, which is now in the form of pyridoxamine (B1203002) phosphate (B84403) (PMP). libretexts.orgdrugbank.com In the second half of the reaction, PMP transfers the amino group to a different α-keto acid, regenerating the original PLP and forming a new amino acid. libretexts.org Thus, in transamination, PLP serves not only as an electron sink but also as a temporary carrier of the amino group. libretexts.org

Table 1: Key Intermediates in PLP-Catalyzed Transamination

| Intermediate | Description |

| External Aldimine | Schiff base formed between the amino acid substrate and PLP. |

| Quinonoid Intermediate | A resonance-stabilized carbanion formed after the abstraction of the α-proton. |

| Ketimine Intermediate | Formed after reprotonation at the C4' of PLP. |

| Pyridoxamine Phosphate (PMP) | The aminated form of PLP after the release of the α-keto acid. |

PLP-dependent decarboxylases catalyze the removal of a carboxyl group from an amino acid, a reaction crucial for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506). frontiersin.orgwikipedia.org After the formation of the external aldimine, the bond between the α-carbon and the carboxylate carbon is broken. libretexts.org The resulting carbanion is stabilized by the electron-withdrawing capacity of the PLP ring. libretexts.orgnih.gov Protonation of this intermediate at the α-carbon by an active site residue, such as a histidine, leads to the formation of an imine. frontiersin.orgnih.gov Finally, the amine product is released through a transimination reaction with an active site lysine, regenerating the internal aldimine. frontiersin.org

Amino acid racemases catalyze the interconversion of L- and D-amino acids, a process for which many, but not all, require PLP. nih.govrsc.org In PLP-dependent racemization, the reaction begins with the formation of the external aldimine. libretexts.orgpatsnap.com An active site base then abstracts the α-proton from the substrate. libretexts.org The resulting planar carbanionic intermediate, stabilized by PLP, can then be reprotonated from the opposite side. libretexts.orgnih.gov A final transimination step releases the D-amino acid product and regenerates the PLP-lysine linkage, preparing the enzyme for another catalytic cycle. libretexts.org The formation of a Schiff base with PLP significantly increases the acidity of the α-carbon, facilitating proton abstraction. portlandpress.com

Deamination is the removal of an amino group from a molecule. quora.com In some PLP-dependent enzymes, this occurs as part of a larger reaction mechanism, such as in the case of serine dehydratase, which catalyzes the deamination of L-serine to pyruvate (B1213749). wikipedia.org The reaction involves a β-elimination of the hydroxyl group, followed by the non-enzymatic hydrolytic deamination of the resulting aminoacrylate intermediate to yield pyruvate and ammonia (B1221849). wikipedia.org

PLP is also a key cofactor in reactions involving the side chains of amino acids, specifically at the β-carbon. In β-elimination reactions, a substituent is removed from the β-carbon. An example is the reaction catalyzed by serine dehydratase, where the hydroxyl group of serine is eliminated. libretexts.org The mechanism involves the formation of the external aldimine, followed by the abstraction of the α-proton to form a PLP-stabilized carbanion. libretexts.org This intermediate then facilitates the elimination of the β-substituent (in this case, a hydroxyl group as water), forming an aminoacrylate intermediate. libretexts.org

Conversely, β-addition (or β-substitution) reactions involve the addition of a nucleophile to the β-carbon. libretexts.org A prominent example is the final step in the biosynthesis of tryptophan, catalyzed by tryptophan synthase. wikipedia.orgwikipedia.org This enzyme has two subunits: the α-subunit generates indole (B1671886) from indole-3-glycerol phosphate, and the β-subunit, which contains PLP, catalyzes the condensation of indole with serine to form tryptophan. wikipedia.orgnih.gov The β-subunit first catalyzes the β-elimination of the hydroxyl group from serine to form an aminoacrylate intermediate. nih.gov Indole, which has traveled from the α-subunit through a hydrophobic channel, then acts as a nucleophile, attacking the β-carbon of the aminoacrylate intermediate to form tryptophan. wikipedia.orgnih.gov

Retro-Aldol Cleavage

The retro-aldol cleavage reaction catalyzed by PLP-dependent enzymes involves the breaking of the Cα-Cβ bond of an amino acid, a process analogous to the classic organic retro-aldol reaction. nih.gov This enzymatic transformation is crucial in various metabolic pathways, most notably in the degradation of amino acids.

A prime example of a PLP-dependent enzyme catalyzing retro-aldol cleavage is serine hydroxymethyltransferase (SHMT) . This enzyme is responsible for the reversible conversion of L-serine to glycine (B1666218) and formaldehyde. The reaction mechanism commences with the formation of an external aldimine between the α-amino group of serine and PLP. Following this, a proton is abstracted from the hydroxyl group of the serine side chain, facilitated by a basic residue in the active site. This initiates the cleavage of the Cα-Cβ bond. The resulting electron pair is delocalized into the PLP cofactor's conjugated π-system, which acts as an "electron sink" to stabilize the otherwise unstable carbanionic intermediate. nih.gov This stabilization is a key feature of PLP catalysis. The products, glycine and formaldehyde, are then released, with the glycine still attached to PLP as an external aldimine. Subsequent transaldimination with an active site lysine residue regenerates the internal aldimine and releases free glycine.

Other PLP-dependent enzymes, such as threonine aldolases , also catalyze retro-aldol cleavage, breaking down threonine into glycine and acetaldehyde. The fundamental mechanistic principle of Cα-Cβ bond cleavage facilitated by the electron-stabilizing properties of the PLP cofactor remains consistent across these enzymes. drugbank.com

| Enzyme | Substrate | Products | Metabolic Pathway |

|---|---|---|---|

| Serine Hydroxymethyltransferase (SHMT) | L-Serine | Glycine, Formaldehyde | One-carbon metabolism, Amino acid degradation |

| Threonine Aldolase | L-Threonine | Glycine, Acetaldehyde | Amino acid degradation |

α-Elimination

While β- and γ-elimination reactions are more common in PLP-dependent catalysis, α-elimination reactions also occur, involving the removal of two substituents from the α-carbon of the amino acid. These reactions are mechanistically distinct and showcase the broad catalytic capacity of PLP. In the context of PLP-dependent enzymes, α-elimination often proceeds in concert with other reaction steps, such as decarboxylation.

The mechanism of α-elimination involves the formation of a Schiff base between the amino acid and PLP. This is followed by the departure of a leaving group from the α-carbon. The resulting electron deficiency at the α-carbon is stabilized by the electron-withdrawing capacity of the pyridinium (B92312) ring of PLP. A subsequent proton abstraction from the α-carbon can lead to the formation of a stable product.

An illustrative example of a reaction series involving an α-elimination type mechanism is the decarboxylation-dependent transamination catalyzed by some enzymes. In these reactions, after the initial PLP-dependent decarboxylation of an α-amino acid, the resulting carbanionic intermediate is stabilized by the PLP cofactor. This intermediate can then undergo further transformation that can be mechanistically viewed as an α-elimination of the original carboxyl group and the α-proton, leading to the formation of an aldehyde or ketone after hydrolysis.

Condensation Reactions (e.g., Heme Synthesis)

PLP is a crucial cofactor in various condensation reactions, which involve the joining of two molecules. A quintessential example of a PLP-dependent condensation reaction is the first and rate-limiting step in heme biosynthesis, catalyzed by the mitochondrial enzyme 5-aminolevulinate synthase (ALAS) . drugbank.comnih.govnih.gov This reaction involves the condensation of the amino acid glycine and succinyl-CoA . nih.govutah.edu

The catalytic cycle begins with the formation of an external aldimine between glycine and the PLP cofactor bound to the enzyme. wikipedia.org An active site lysine residue abstracts the α-proton from the PLP-glycine Schiff base, forming a stabilized carbanion. wikipedia.org The electron-sink capacity of the PLP is paramount in stabilizing this intermediate. The nucleophilic carbanion then attacks the carbonyl carbon of succinyl-CoA, leading to the condensation of the two substrates and the release of coenzyme A. wikipedia.org This is followed by the decarboxylation of the glycine moiety, a step also facilitated by the electron-withdrawing nature of the PLP cofactor. wikipedia.org The final product, 5-aminolevulinate (ALA) , is then released from the enzyme after reprotonation and transaldimination. wikipedia.org This intricate series of events highlights the multifaceted role of PLP in orchestrating complex bond formations and cleavages within a single active site.

| Step | Description | Role of PLP |

|---|---|---|

| 1 | Formation of external aldimine with glycine | Covalent binding to the substrate |

| 2 | Deprotonation of glycine's α-carbon | Stabilization of the resulting carbanion |

| 3 | Nucleophilic attack on succinyl-CoA | Facilitating condensation |

| 4 | Decarboxylation | Electron sink to stabilize the transition state |

| 5 | Release of 5-aminolevulinate | Regeneration of the internal aldimine |

Role of Protonation States in Enzyme Activity and Specificity

The catalytic activity and specificity of PLP-dependent enzymes are exquisitely sensitive to the protonation states of the PLP cofactor itself and of the amino acid residues within the enzyme's active site. nih.gov The key ionizable groups on the PLP cofactor are the pyridine ring nitrogen, the phenolic hydroxyl group, and the phosphate group.

The protonation state of the Schiff base formed between PLP and the substrate is of paramount importance. A protonated Schiff base is a more effective electron sink than its neutral counterpart, thereby enhancing the labilization of the bonds at the α-carbon of the amino acid substrate. acs.org The protonation state of the pyridine nitrogen also plays a critical role. A protonated pyridine ring increases the electrophilicity of the cofactor, further promoting the stabilization of carbanionic intermediates. nih.gov However, the precise protonation state can be modulated by the local environment of the active site to fine-tune the reaction specificity. nih.gov For instance, in some enzymes, the pyridine nitrogen is protonated, while in others, it is not, and this difference can influence the type of reaction catalyzed. acs.orgnih.gov

Active site residues, such as lysine, aspartate, and tyrosine, can act as general acids or bases, donating or accepting protons at various stages of the catalytic cycle. nih.gov The lysine residue that forms the internal aldimine with PLP is often involved in proton transfer steps. The precise positioning and pKa values of these residues are crucial for ensuring the correct sequence of protonation and deprotonation events that define a specific reaction pathway. Thus, the intricate interplay of protonation states between the cofactor and the apoenzyme is a key determinant of both the rate and the outcome of the enzymatic reaction. nih.gov

Catalytic Promiscuity of PLP-Dependent Enzymes

A fascinating aspect of PLP-dependent enzymes is their propensity for catalytic promiscuity, which is the ability of a single enzyme to catalyze more than one type of chemical reaction. nih.gov This phenomenon is particularly prevalent among PLP-dependent enzymes due to their shared mechanistic feature of forming a PLP-substrate Schiff base and stabilizing a common carbanionic intermediate. nih.gov

For example, serine racemase , in addition to its primary function of interconverting L- and D-serine, has been shown to catalyze the deamination of L-serine. nih.gov Similarly, studies have revealed that alanine (B10760859) racemase can exhibit cystathionine (B15957) β-lyase activity, and conversely, cystathionine β-lyase can display alanine racemase activity. nih.gov This reciprocal promiscuity suggests a close evolutionary relationship and a shared mechanistic foundation between these enzymes, despite belonging to different fold types. nih.gov

The substrate specificity of PLP-dependent enzymes can also be broad, with some aminotransferases capable of acting on multiple substrates and catalyzing reactions that fall under different Enzyme Commission (EC) numbers. nih.gov This catalytic versatility is thought to be a significant factor in the evolution of new enzymatic functions. By possessing the ability to catalyze secondary reactions, albeit often at a lower efficiency than the primary reaction, these enzymes provide a pool of latent activities that can be enhanced through mutation and selection, leading to the emergence of novel metabolic pathways.

Biosynthesis and Metabolism of Pyridoxal 5 Phosphate

De Novo Biosynthesis Pathways

Organisms capable of producing vitamin B6 from scratch utilize one of two distinct de novo biosynthetic pathways. These pathways are generally mutually exclusive within a given organism.

DXP-Dependent Pathway (e.g., Escherichia coli)

In Escherichia coli and some other proteobacteria, PLP is synthesized via the deoxyxylulose 5-phosphate (DXP)-dependent pathway. nih.gov This multi-step process involves the convergence of two separate branches to form the pyridine (B92270) ring of the vitamin. portlandpress.com

One branch begins with erythrose 4-phosphate, which is converted through a series of enzymatic steps to 4-phosphohydroxy-L-threonine (4PHT). nih.govnih.gov The other branch utilizes D-1-deoxyxylulose 5-phosphate (DXP), which is derived from glyceraldehyde 3-phosphate and pyruvate (B1213749). portlandpress.com

The key condensation reaction is catalyzed by pyridoxine (B80251) 5'-phosphate (PNP) synthase (PdxJ), which joins DXP and 3-hydroxy-1-aminoacetone phosphate (B84403) (a derivative of 4PHT) to form PNP. nih.govresearchgate.net The final step in this de novo pathway is the oxidation of PNP to the active cofactor PLP, a reaction carried out by the flavin mononucleotide (FMN)-dependent enzyme pyridoxine/pyridoxamine (B1203002) 5'-phosphate oxidase (PdxH). nih.gov This pathway involves a total of seven enzymatic steps to produce PLP. asm.org

Table 1: Key Enzymes in the DXP-Dependent Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Erythrose-4-phosphate dehydrogenase | Epd | Converts erythrose 4-phosphate in an early step. |

| 4-phosphoerythronate dehydrogenase | PdxB | Involved in the synthesis of 4PHT. |

| 3-phosphoserine aminotransferase | SerC | Participates in the 4PHT branch. |

| 4-phosphohydroxy-L-threonine dehydrogenase | PdxA | Catalyzes a step in the conversion of 4PHT. nih.gov |

| DXP synthase | Dxs | Synthesizes DXP from glyceraldehyde 3-phosphate and pyruvate. portlandpress.com |

| Pyridoxine 5'-phosphate synthase | PdxJ | Condenses DXP and a 4PHT derivative to form PNP. nih.govresearchgate.net |

DXP-Independent Pathway / R5P Pathway (e.g., Bacillus subtilis, Archaea, Fungi, Plants)

The majority of bacteria, as well as archaea, fungi, and plants, utilize a more direct route known as the DXP-independent or ribose 5-phosphate (R5P) pathway. portlandpress.comnih.gov This pathway is characterized by the remarkable efficiency of a single enzyme complex, PLP synthase, which directly produces PLP. researchgate.net

The precursors for this pathway are derived from the pentose (B10789219) phosphate pathway and glycolysis. portlandpress.comnih.gov Specifically, the PLP synthase complex utilizes a pentose (like ribose 5-phosphate or ribulose 5-phosphate), a triose (like glyceraldehyde 3-phosphate or dihydroxyacetone phosphate), and glutamine to construct the PLP molecule. researchgate.netresearchgate.net

The PLP synthase complex is composed of two protein subunits: Pdx1 and Pdx2. researchgate.netnih.gov

Pdx1: This subunit forms the core of the synthase and possesses the catalytic machinery for the complex cyclization reaction that forms the pyridine ring of PLP. nih.gov It assembles into a dodecameric structure. nih.gov

Pdx2: This subunit functions as a glutaminase (B10826351), hydrolyzing glutamine to provide the ammonia (B1221849) required by Pdx1 for the synthesis of PLP. nih.govresearchgate.net Pdx2 associates with the Pdx1 core to form the active PLP synthase complex. nih.gov The interaction between Pdx1 and Pdx2 is essential for the glutaminase activity of Pdx2. nih.govresearcher.life

This elegant two-protein system directly yields the active cofactor PLP without the need for an intermediate oxidation step. researchgate.net

Salvage Pathways of B6 Vitamers to PLP

In addition to de novo synthesis, most organisms, including those that cannot produce vitamin B6, possess a salvage pathway. This pathway allows cells to interconvert the various forms of vitamin B6 (pyridoxal, pyridoxine, and pyridoxamine) and their phosphorylated derivatives, ultimately producing the active PLP. nih.govnih.gov This is the exclusive route for PLP formation in mammals. nih.gov

Pyridoxal (B1214274) Kinase Activity

A central enzyme in the salvage pathway is pyridoxal kinase (PdxK). iheartgains.comvcu.edu This ATP-dependent enzyme catalyzes the phosphorylation of the unphosphorylated B6 vitamers: pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM). researchgate.netnih.gov This reaction yields their respective 5'-phosphate esters: pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP). researchgate.net

In some organisms, like E. coli, additional kinases with more specific activities exist. For instance, PdxY is a novel pyridoxal kinase that specifically phosphorylates PL. asm.orgnih.gov

Table 2: Substrates and Products of Pyridoxal Kinase

| Substrate | Product |

|---|---|

| Pyridoxal (PL) | This compound (PLP) |

| Pyridoxine (PN) | Pyridoxine 5'-phosphate (PNP) |

Pyridox(am)ine Phosphate Oxidase (PNPO) Activity

While pyridoxal kinase can directly produce PLP from pyridoxal, the phosphorylated forms of pyridoxine (PNP) and pyridoxamine (PMP) require a further conversion step. This is catalyzed by pyridox(am)ine 5'-phosphate oxidase (PNPO), also known as PdxH in E. coli. researchgate.netmdpi.com

PNPO is an FMN-dependent enzyme that oxidizes both PNP and PMP to PLP. nih.govnih.gov This enzyme is crucial as it channels different B6 vitamers towards the final active form. researchgate.net In organisms with a DXP-dependent de novo pathway, PNPO/PdxH serves a dual role, participating in both the final step of de novo synthesis and the salvage pathway. nih.govmdpi.com The activity of PNPO is a key regulatory point in maintaining cellular PLP homeostasis. mdpi.com

Catabolism of PLP and Formation of 4-Pyridoxic Acid

The catabolism of this compound (PLP) is a crucial process for maintaining vitamin B6 homeostasis. When the intake of B6 vitamers surpasses the body's requirements, the excess is degraded into a primary excretory product, 4-pyridoxic acid (4-PA). researchgate.netwikipedia.org This process predominantly occurs in the liver and involves a two-step enzymatic pathway. wikipedia.org

The initial step is the hydrolysis of PLP to remove the phosphate group, yielding pyridoxal (PL). This reaction is catalyzed by an intracellular enzyme known as PLP phosphatase (PLPase). researchgate.net Following this dephosphorylation, pyridoxal is oxidized to 4-pyridoxic acid. researchgate.net This oxidation is not carried out by a single, specific enzyme but can be catalyzed by at least two different enzymes: a non-specific aldehyde oxidase (AOX) and an NAD+-dependent aldehyde dehydrogenase. researchgate.netnih.gov Evidence suggests that the NAD+-dependent aldehyde dehydrogenase plays a significant role in this conversion, as organisms with no aldehyde oxidase activity are still capable of producing and excreting 4-pyridoxic acid. nih.gov

In humans and other mammals, 4-pyridoxic acid is the final degradation product and is excreted in the urine. researchgate.netwikipedia.org However, in some microorganisms, the catabolic pathway continues, and 4-PA is further broken down into other metabolites that the cell can utilize in various biochemical processes. researchgate.net

| Step | Substrate | Enzyme(s) | Product |

| 1 | This compound (PLP) | PLP phosphatase (PLPase) | Pyridoxal (PL) |

| 2 | Pyridoxal (PL) | Aldehyde Oxidase (AOX) or NAD+-dependent Aldehyde Dehydrogenase | 4-Pyridoxic Acid (4-PA) |

Homeostasis and Regulation of PLP Levels in Organisms

Maintaining precise control over the cellular concentration of this compound is critical for the proper functioning of central metabolism. oup.com PLP is a highly reactive aldehyde that can form covalent bonds with amine or thiol groups, potentially damaging other proteins and metabolites if its free concentration is not tightly regulated. oup.comnih.gov Organisms employ several mechanisms to ensure PLP homeostasis, balancing its synthesis, degradation, and distribution to the vast number of PLP-dependent enzymes.

A central role in the management of the cellular PLP pool is played by a specific class of proteins known as PLP homeostasis proteins (PLPHPs). oup.comresearchgate.net These proteins bind PLP and are thought to act as a buffer or chaperone system, ensuring that PLP is safely delivered to apoenzymes as needed while keeping the concentration of free, reactive PLP low to prevent toxicity. nih.govresearchgate.net The importance of this regulation is underscored by the fact that impairments in PLP homeostasis can lead to severe health consequences, including neurological disorders. oup.comnih.gov

Role of Plp in Metabolic Pathways and Biological Processes

Amino Acid Biosynthesis and Degradation

PLP's most prominent role is in amino acid metabolism, where it functions as a coenzyme for enzymes catalyzing a multitude of reactions. drugbank.com These reactions are fundamental to both the synthesis of non-essential amino acids and the degradation of all amino acids for energy production or conversion into other molecules. The versatility of PLP-dependent enzymes stems from the coenzyme's ability to covalently bind the amino acid substrate, forming a Schiff base intermediate, which can then undergo several types of transformations. wikipedia.org

Key PLP-dependent reactions in amino acid metabolism include:

Transamination: This is a crucial reaction for the synthesis and degradation of amino acids, involving the transfer of an amino group from an amino acid to an α-keto acid. libretexts.org This process, catalyzed by aminotransferases, allows for the interconversion of amino acids, effectively linking amino acid metabolism with carbohydrate metabolism through the Krebs cycle. libretexts.org

Decarboxylation: This reaction involves the removal of the carboxyl group from an amino acid, leading to the formation of amines. libretexts.org This process is vital for the synthesis of several neurotransmitters and other biogenic amines. frontiersin.org

β- and γ-Elimination/Substitution: These reactions involve the removal or replacement of substituents on the β- or γ-carbons of amino acids, contributing to their degradation and the synthesis of various metabolites. acs.org

Racemization: PLP-dependent racemases catalyze the interconversion between L- and D-isomers of amino acids. slideshare.net This is particularly important in bacteria for the synthesis of D-amino acids required for their cell walls. nih.gov

| Reaction Type | Description | Enzyme Class Example | Metabolic Significance |

|---|---|---|---|

| Transamination | Transfer of an amino group from an amino acid to an α-keto acid. | Aminotransferases (Transaminases) | Amino acid synthesis and degradation; linking amino acid and carbohydrate metabolism. |

| Decarboxylation | Removal of a carboxyl group from an amino acid to form an amine. | Decarboxylases | Synthesis of neurotransmitters and other biogenic amines. |

| β/γ-Elimination & Substitution | Removal or replacement of a group at the β- or γ-carbon. | Synthases and Lyases | Amino acid degradation and interconversion. |

| Racemization | Interconversion between L- and D-amino acid isomers. | Racemases | Bacterial cell wall synthesis; synthesis of specific D-amino acids. |

Neurotransmitter Synthesis and Metabolism

The proper functioning of the central nervous system is heavily reliant on PLP. This coenzyme is indispensable for the synthesis and metabolism of several key neurotransmitters that regulate mood, cognition, and behavior. drugbank.com PLP-dependent decarboxylases are particularly important in these pathways, converting amino acid precursors into their corresponding neuroactive amines. frontiersin.org

Serotonin (B10506): Synthesized from the amino acid tryptophan, the final step is catalyzed by the PLP-dependent enzyme aromatic L-amino acid decarboxylase (AADC). frontiersin.org

GABA (γ-aminobutyric acid): The primary inhibitory neurotransmitter in the brain is produced from glutamate (B1630785) via the action of glutamate decarboxylase, a PLP-dependent enzyme. wikipedia.org

Dopamine (B1211576): A key neurotransmitter in reward and motor control, dopamine is synthesized from L-DOPA by aromatic L-amino acid decarboxylase (AADC), which requires PLP. frontiersin.org

Histamine (B1213489): Involved in immune responses and neurotransmission, histamine is synthesized from histidine by the PLP-dependent enzyme histidine decarboxylase.

Norepinephrine (B1679862): While the direct conversion of dopamine to norepinephrine is not PLP-dependent, the synthesis of the precursor dopamine is, highlighting PLP's upstream importance in the catecholamine synthesis pathway. drugbank.com

| Neurotransmitter | Precursor Amino Acid | PLP-Dependent Enzyme | Primary Function |

|---|---|---|---|

| Serotonin | Tryptophan (via 5-Hydroxytryptophan) | Aromatic L-amino acid decarboxylase (AADC) | Mood, sleep, appetite regulation |

| GABA | Glutamate | Glutamate decarboxylase (GAD) | Inhibitory neurotransmission |

| Dopamine | Tyrosine (via L-DOPA) | Aromatic L-amino acid decarboxylase (AADC) | Reward, motivation, motor control |

| Histamine | Histidine | Histidine decarboxylase | Immune response, wakefulness |

| Norepinephrine | Tyrosine (indirectly, via Dopamine) | Aromatic L-amino acid decarboxylase (AADC) | Alertness, arousal, "fight-or-flight" response |

Heme Synthesis

PLP plays an indispensable role in the very first step of heme biosynthesis. beilstein-institut.de Heme is a critical component of hemoglobin, myoglobin, and cytochromes, making it essential for oxygen transport and cellular respiration. The enzyme δ-aminolevulinate synthase (ALAS) catalyzes the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA), the committed step in this pathway. drugbank.com This reaction is entirely dependent on PLP as a cofactor, underscoring the importance of vitamin B6 for red blood cell formation and function. wikipedia.org

Nucleotide Utilization

PLP is involved in the metabolism of one-carbon units, which are essential for the synthesis of nucleotides, the building blocks of DNA and RNA. frontiersin.org The enzyme serine hydroxymethyltransferase (SHMT), which requires PLP, catalyzes the reversible conversion of serine to glycine. wikipedia.orgnih.gov This reaction is a major source of one-carbon units, which are transferred to tetrahydrofolate to form 5,10-methylenetetrahydrofolate. This folate derivative is then used in the de novo synthesis of purines and the pyrimidine (B1678525) thymidine. beilstein-institut.de

Iron and Carbon Metabolism

PLP's role in iron metabolism is primarily linked to its function in heme synthesis. frontiersin.org As the cofactor for the first enzyme in the heme pathway, PLP is crucial for the incorporation of iron into protoporphyrin to form heme. frontiersin.org Its central role in carbon metabolism is demonstrated by its extensive involvement in amino acid interconversions and degradations. frontiersin.org Through transamination reactions, PLP facilitates the flow of carbon skeletons between amino acids and key intermediates of glycolysis and the citric acid cycle, integrating protein and carbohydrate metabolism. frontiersin.org

Biosynthesis of Other Cofactors

PLP is also involved in the biosynthetic pathways of other essential cofactors, highlighting the interconnectedness of metabolic networks. frontiersin.orgresearchgate.net

Biotin (B1667282): The biosynthesis of biotin in microorganisms involves two PLP-dependent enzymes: 8-amino-7-oxononanoate (B1240340) synthase (AONS) and 7,8-diaminopelargonic acid aminotransferase (DAPA AT). nih.gov These enzymes are crucial for constructing the vitamin's unique ring structure. nih.gov

Folate: PLP contributes to folate metabolism through the synthesis of serine via the PLP-dependent enzyme serine hydroxymethyltransferase. researchgate.net Serine is a primary donor of one-carbon units to the folate pool, which is critical for nucleotide synthesis and methylation reactions. beilstein-institut.de

NAD+: The de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from tryptophan involves the kynurenine (B1673888) pathway. researchgate.netnih.gov A key enzyme in this pathway, kynureninase, which catalyzes the cleavage of 3-hydroxykynurenine, is PLP-dependent. researchgate.net

Cell Wall Metabolism

In bacteria, PLP is vital for maintaining the integrity of the cell wall, a structure essential for survival. The bacterial cell wall is composed of peptidoglycan, which contains unique D-amino acids, such as D-alanine. nih.gov The synthesis of these D-amino acids from their corresponding L-isomers is catalyzed by PLP-dependent enzymes called racemases, specifically alanine (B10760859) racemase. nih.gov By providing the necessary D-amino acid precursors, PLP plays a critical role in the structural formation and maintenance of the bacterial cell wall. nih.govfrontiersin.org

tRNA Modification

Pyridoxal (B1214274) phosphate (B84403) is a key player in the post-transcriptional modification of transfer RNA (tRNA), a process vital for accurate and efficient protein synthesis. nih.govnih.gov PLP's role in this context is primarily as a cofactor for enzymes involved in these modifications. One notable example is the modification of tRNA by pyridoxal 5'-phosphate, which can inhibit amino acid acceptance in the aminoacyl-tRNA synthetase reaction to varying degrees. nih.gov This interaction underscores the importance of PLP in ensuring the fidelity of the genetic code translation.

Research has shown that PLP can specifically bind to GMP (guanosine monophosphate) within the tRNA structure, likely forming a Schiff base with the exocyclic amino group of the purine. nih.gov This specific binding can lead to defects in codon recognition by the modified aminoacyl-acylated tRNAs. nih.gov Furthermore, PLP has been observed to inactivate several aminoacyl-tRNA synthetases, including those for isoleucine, valine, histidine, tyrosine, and methionine, by reacting with critical lysine (B10760008) residues within their active sites. nih.gov

Regulation of Gene Expression

Beyond its coenzymatic functions, pyridoxal phosphate has emerged as a modulator of gene expression. nih.gov In some organisms, PLP can directly influence transcriptional regulation. For instance, in Bacillus subtilis, PLP acts as an effector in transcription regulation through its interaction with MocR/GabR-type transcription regulators. pnas.org The GabR protein, when bound to both PLP and GABA, activates the transcription of genes involved in glutamate biosynthesis. pnas.org

Furthermore, PLP can indirectly affect gene expression by modulating the activity of transcription factors. Studies have revealed that vitamin B6 can influence the expression of genes for steroid hormone-responsive and PLP-dependent enzymes, as well as for proteins unrelated to steroid hormones or PLP, such as serum albumin. nih.gov This modulation can occur through the direct interaction of PLP with transcription factors like HNF-1 or C/EBP, leading to their inactivation. nih.gov The intracellular concentration of PLP can, therefore, act as a physiological modulator of gene expression, adding a significant layer to its functional repertoire. nih.gov In Corynebacterium glutamicum, the MocR-type regulator PdxR plays a role in the positive transcriptional control of genes involved in PLP biosynthesis. nih.gov

Sporulation and Biofilm Formation

In the life cycle of certain bacteria, such as Bacillus subtilis, pyridoxal phosphate-dependent proteins are involved in complex processes like sporulation and biofilm formation. nih.govnih.gov Sporulation is a survival strategy employed by some bacteria in response to harsh environmental conditions, leading to the formation of dormant endospores. wikipedia.orgmdpi.com This process is energetically demanding and tightly regulated, with numerous checkpoints. wikipedia.orgmdpi.com The metabolic state of the cell, which is heavily influenced by the activity of PLP-dependent enzymes, is a critical factor in the initiation of sporulation.

Biofilm formation is another crucial process for bacterial survival and colonization, involving the aggregation of microorganisms on surfaces within a self-produced matrix of extracellular polymeric substances (EPS). nih.govfrontiersin.orgmdpi.com This matrix is composed of polysaccharides, proteins, nucleic acids, and lipids. frontiersin.org The synthesis of these components often relies on metabolic pathways where PLP-dependent enzymes play a significant role. nih.govnih.gov Therefore, while a direct regulatory role of PLP in these processes is still under investigation, its central position in metabolism suggests a significant indirect influence on both sporulation and biofilm formation. nih.govnih.gov

Tryptophan Metabolism Crossroads

Pyridoxal phosphate is a critical cofactor at the intersection of tryptophan metabolism, directing this essential amino acid towards various metabolic fates. nih.govnih.gov Its role is mediated through several PLP-dependent enzymes that catalyze key reactions in both the synthesis and degradation of tryptophan. nih.govresearchgate.net

One such enzyme is tryptophan synthase, a PLP-dependent enzyme that catalyzes the final step in the biosynthesis of tryptophan. nih.gov Conversely, tryptophanase, another PLP-dependent enzyme, is responsible for the degradation of tryptophan into indole (B1671886), pyruvate (B1213749), and ammonia (B1221849). nih.gov The balance between these opposing activities is crucial for maintaining cellular homeostasis of tryptophan and its metabolites.

Furthermore, PLP is a cofactor for aromatic L-amino acid decarboxylase, which is involved in the conversion of 5-hydroxytryptophan (B29612) to serotonin, a key neurotransmitter. nih.gov It also participates in the pathway that converts tryptophan to kynurenine. nih.gov The diverse involvement of PLP in these pathways highlights its central role in orchestrating the metabolic flux of tryptophan. nih.gov

| Enzyme | Reaction Type | Substrate(s) | Product(s) | Metabolic Pathway |

| Tryptophan Synthase | Biosynthesis | Indole-3-glycerol phosphate, Serine | Tryptophan | Tryptophan Biosynthesis |

| Tryptophanase | Degradation | Tryptophan | Indole, Pyruvate, Ammonia | Tryptophan Catabolism |

| Aromatic L-amino acid decarboxylase | Decarboxylation | 5-Hydroxytryptophan | Serotonin | Serotonin Biosynthesis |

| Tryptophan 2,3-dioxygenase (indirectly involves PLP-dependent kynureninase downstream) | Degradation | Tryptophan | N-Formylkynurenine | Kynurenine Pathway |

Table of PLP-Dependent Enzymes in Tryptophan Metabolism

Analytical Methodologies for Plp Research

Chromatographic Techniques for PLP and Metabolite Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and analysis of PLP and its metabolites in various biological matrices. These methods offer the ability to separate complex mixtures, allowing for the specific quantification of individual vitamin B6 forms.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique in PLP research, enabling the separation of PLP from other vitamin B6 vitamers and endogenous compounds present in biological samples. Different HPLC methods have been developed depending on the sample type and the specific analytes of interest. For instance, reversed-phase HPLC is commonly employed for the analysis of PLP and its impurities nih.gov. Methods utilizing various stationary phases, including C18 columns and mixed-mode columns, have been reported for PLP analysis nih.govhelixchrom.comsrce.hrhelixchrom.com. The choice of mobile phase composition, flow rate, and column type are critical parameters optimized to achieve adequate separation and sensitivity nih.govsrce.hr. Pre-column or post-column derivatization is often employed to enhance the detection sensitivity of PLP, particularly when using fluorescence detection core.ac.ukchromsystems.comresearchgate.netnih.govlabmedica.com.

HPLC-UV Methodologies